Bromaminic acid

Descripción

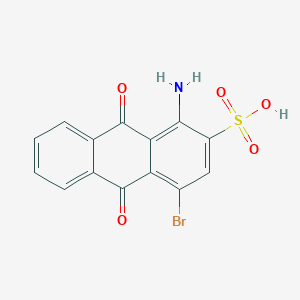

Nomenclature and Structural Classification: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic Acid as an Anthraquinone (B42736) Derivative

Bromaminic acid is systematically known by its IUPAC name: 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid . nih.govscimplify.com Its chemical structure is characterized by a central anthraquinone core. Anthraquinones are a class of aromatic organic compounds based on the anthracene (B1667546) skeleton, featuring two ketone groups at positions 9 and 10. cymitquimica.com

The structure of this compound includes several key functional groups attached to this anthraquinone backbone: an amino group (-NH2) at the first position, a bromine atom (-Br) at the fourth position, and a sulfonic acid group (-SO3H) at the second position. cymitquimica.comontosight.ai This specific arrangement of substituents gives this compound its unique chemical properties and reactivity. The presence of the sulfonic acid group, for instance, enhances its solubility in water. cymitquimica.com

The compound is also identified by its CAS Registry Number, 116-81-4 . nih.govontosight.aichemicalbook.com It is often referred to by various synonyms, including Bromamine (B89241) acid, Alizarine Cyanol Grey G, and 1-Amino-4-bromoanthraquinone-2-sulfonic acid. nih.govontosight.aichemspider.com

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

|---|---|

| IUPAC Name | 1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid nih.govscimplify.com |

| CAS Number | 116-81-4 nih.govontosight.aichemicalbook.com |

| Molecular Formula | C14H8BrNO5S nih.govscimplify.comontosight.ai |

| Molecular Weight | 382.19 g/mol nih.gov |

| Synonyms | Bromamine acid, Alizarine Cyanol Grey G nih.govontosight.ai |

Historical Context and Evolution of Academic Research on this compound

The study and application of anthraquinone derivatives date back to the discovery of alizarin (B75676), a natural dye extracted from the madder plant. The synthetic production of alizarin in the late 19th century paved the way for the development of a vast array of synthetic dyes. This compound emerged as a crucial intermediate in this field.

Early research on this compound was primarily driven by the textile industry's demand for new and improved dyes. Its ability to act as a precursor for a wide range of colored compounds made it a compound of significant industrial interest. beilstein-journals.orgnih.gov The initial focus was on the synthesis of this compound itself and its subsequent conversion into various dyes through the substitution of its bromine atom.

Over time, academic research has expanded beyond its role in dye chemistry. Scientists began to investigate the broader chemical reactivity of this compound and its derivatives. This led to the exploration of its potential in other areas, including medicinal chemistry and materials science. beilstein-journals.orgnih.gov Modern research continues to build on this foundation, with studies focusing on the synthesis of novel this compound analogues with tailored properties for specific applications. beilstein-journals.orgnih.gov

Significance of this compound as a Key Intermediate in Chemical Synthesis

The primary significance of this compound lies in its role as a versatile intermediate in the synthesis of a wide variety of chemical compounds. chemicalbook.combeilstein-journals.orgnih.gov This versatility stems from the reactivity of the bromine atom at the C4 position of the anthraquinone core. beilstein-journals.orgnih.gov The carbon-bromine bond can be readily cleaved and replaced by various nucleophiles, allowing for the introduction of a diverse range of functional groups. researchgate.net

This nucleophilic substitution reaction is the cornerstone of its use in producing a vast number of anthraquinone dyes. researchgate.net By reacting this compound with different amines, for example, a spectrum of colors can be achieved. researchgate.net The sulfonic acid group at the C2 position also plays a crucial role, enhancing the water solubility of the resulting dyes, a desirable property for textile dyeing processes.

Beyond dyes, the reactivity of this compound makes it a valuable building block for the synthesis of more complex molecules. Researchers have utilized it to create compounds with potential biological activity, highlighting its importance in the development of new pharmaceuticals. beilstein-journals.orgnih.gov The ability to introduce various substituents allows for the fine-tuning of the molecule's properties, such as its interaction with biological targets. frontiersin.org

Table 2: Key Reactions Involving this compound

| Reaction Type | Reagents | Product Class |

|---|---|---|

| Nucleophilic Aromatic Substitution | Amines, Alcohols, Thiols | Anthraquinone Dyes, Biologically Active Compounds |

| Preparation of Derivatives | 3-Aminobenzonitrile | Anthraquinone dye precursor chemicalbook.com |

| Synthesis of Analogues | Aniline (B41778) derivatives | NTPDase Inhibitors frontiersin.org |

Overview of Principal Research Trajectories for this compound and its Derivatives

Current research on this compound and its derivatives is following several key trajectories, reflecting the compound's enduring importance in both industrial and academic settings.

One major area of research continues to be the synthesis of novel dyes and pigments . beilstein-journals.orgnih.gov Scientists are exploring new reactions and catalysts to create dyes with improved properties, such as enhanced lightfastness, color intensity, and environmental compatibility. This includes the synthesis of reactive dyes that form covalent bonds with textile fibers, leading to greater durability.

Another significant research direction is the development of biologically active compounds . beilstein-journals.orgnih.gov The anthraquinone scaffold is present in several natural and synthetic compounds with known pharmacological activities. Researchers are modifying the structure of this compound to create new derivatives and are investigating their potential as anticancer agents, antivirals, and enzyme inhibitors. researchgate.netfrontiersin.org For instance, derivatives of this compound have been synthesized and evaluated as inhibitors of ectonucleoside triphosphate diphosphohydrolases (NTPDases), which are involved in various physiological processes. frontiersin.org

Furthermore, there is growing interest in the application of this compound derivatives in materials science . cymitquimica.com The unique electronic and photophysical properties of anthraquinones make them suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic solar cells. Research in this area focuses on designing and synthesizing this compound derivatives with specific electronic characteristics.

Finally, there is ongoing research into more efficient and environmentally friendly methods for the synthesis of this compound and its derivatives. google.com This includes the use of greener solvents, catalysts, and reaction conditions to minimize waste and environmental impact.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-amino-4-bromo-9,10-dioxoanthracene-2-sulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8BrNO5S/c15-8-5-9(22(19,20)21)12(16)11-10(8)13(17)6-3-1-2-4-7(6)14(11)18/h1-5H,16H2,(H,19,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZZSAWGVHXXMID-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C=C(C(=C3C2=O)N)S(=O)(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8BrNO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

6258-06-6 (hydrochloride salt) | |

| Record name | Bromamine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5044782 | |

| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

382.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

116-81-4 | |

| Record name | 1-Amino-4-bromo-9,10-dihydro-9,10-dioxo-2-anthracenesulfonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116-81-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bromamine acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000116814 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bromaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7574 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Anthracenesulfonic acid, 1-amino-4-bromo-9,10-dihydro-9,10-dioxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044782 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-amino-4-bromo-9,10-dioxoanthracene-2-sulphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.782 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BROMAMINE ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBZ7FUN4BK | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies and Manufacturing Processes for Bromaminic Acid

Established Synthetic Routes for Bromaminic Acid Sodium Salt

The traditional synthesis of this compound sodium salt from 1-aminoanthraquinone (B167232) is primarily achieved through two well-established methods: the solvent-based approach and the oleum-based approach. beilstein-journals.org

Solvent-Based Synthesis Approaches

The solvent-based method is a two-stage process. In the first stage, 1-aminoanthraquinone undergoes sulfonation using chlorosulfonic acid in an inert, high-boiling point organic solvent, such as nitrobenzene (B124822) or o-dichlorobenzene. beilstein-journals.orgchempedia.info The resulting intermediate, 1-aminoanthraquinone-2-sulfonic acid, is then isolated. beilstein-journals.org In the second stage, this intermediate is subjected to bromination in an aqueous medium to yield this compound. chempedia.info A variation of this method involves conducting the bromination of sodium 1-aminoanthraquinone-2-sulfonate using bromine in dimethylformamide (DMF). beilstein-journals.org Careful control of the reaction conditions, such as maintaining room temperature and slowly adding a diluted bromine solution, is crucial for achieving selective bromination at the C4 position and obtaining the sodium salt in excellent yield and purity. beilstein-journals.org

Oleum-Based Sulfonation and Bromination Techniques

The oleum-based method, also known as the "one-pot method," offers a more economical alternative by consolidating the reaction into a single stage. beilstein-journals.orgresearchgate.net In this process, 1-aminoanthraquinone is directly sulfonated using oleum (B3057394) (sulfuric acid containing dissolved sulfur trioxide, SO₃). beilstein-journals.orggoogle.com Following the sulfonation, bromination is carried out in the same reaction vessel, typically at temperatures between 60°C and 100°C. google.com The addition of a halogenation catalyst, such as iodine, is advantageous for the bromination step, though not strictly necessary. google.comgoogle.com The process often involves heating 1-aminoanthraquinone with oleum at temperatures ranging from 90°C to 150°C. google.com This single-stage procedure eliminates the need for solvent separation, reducing operational costs and complexity. google.com

Table 1: Comparison of Established Synthesis Routes for this compound

| Feature | Solvent-Based Synthesis | Oleum-Based Synthesis (One-Pot) |

| Process Type | Two-stage (Sulfonation then Bromination) beilstein-journals.orgchempedia.info | Single-stage (Sulfonation and Bromination in same vessel) beilstein-journals.orggoogle.com |

| Sulfonating Agent | Chlorosulfonic Acid beilstein-journals.org | Oleum (SO₃-containing H₂SO₄) google.com |

| Reaction Medium | Inert organic solvent (e.g., nitrobenzene, o-dichlorobenzene) beilstein-journals.org | Oleum/Sulfuric Acid beilstein-journals.orggoogle.com |

| Key Steps | 1. Sulfonation of 1-aminoanthraquinone. 2. Isolation of intermediate. 3. Bromination of intermediate. beilstein-journals.orgchempedia.info | 1. Sulfonation of 1-aminoanthraquinone. 2. Bromination in the same pot. beilstein-journals.orggoogle.com |

| Advantages | Can offer high purity with controlled conditions. beilstein-journals.org | More economical due to single-stage process. google.com |

| Disadvantages | Involves handling and recovery of organic solvents; multi-stage process is less efficient. researchgate.net | Can produce impurities like 1-aminoanthraquinone-2,4-disulfonic acid. researchgate.net |

Contemporary Advancements in this compound Synthesis

Electrochemical Synthesis: Alternating Current Electrolysis for Cu(I) Generation

A significant advancement addresses the catalysis of the Ullmann amination reaction, a crucial step where this compound is used to produce dyes. This reaction traditionally relies on a Cu(I) catalyst. researchgate.netnih.gov However, the catalyst is prone to deactivation through disproportionation, necessitating large amounts of copper catalysts (like CuSO₄ or CuCl) and chemical reductants, which introduces heavy metal waste and increases water consumption for purification. researchgate.netnih.govresearchgate.net

A groundbreaking strategy employs alternating current (AC) electrolysis with symmetrical copper electrodes to generate the active Cu(I) catalyst in-situ. researchgate.netresearchgate.net In this method, a passive copper(I) oxide (Cu₂O) film forms on the electrodes under AC electrolysis and continuously generates the required Cu⁺ ions for the reaction. researchgate.netnih.gov This electrochemical approach successfully circumvents the issue of catalyst disproportionation without requiring additional copper salts or reductants. researchgate.netresearchgate.net Studies have shown this method can achieve a 100% conversion of this compound in amination reactions with yields as high as 95%, while significantly reducing water usage in post-treatment. researchgate.netresearchgate.net This scalable and environmentally friendly technique holds substantial promise for industrial application by offering both economic and environmental benefits. researchgate.netnih.gov AC electrolysis also provides a practical solution to avoid the reductive deposition of the transition metal catalyst on the electrodes, which can occur under direct current (DC) conditions. nih.gov

Catalytic Enhancements in Synthetic Pathways

Beyond electrochemical methods, other catalytic enhancements focus on improving the efficiency of reactions involving this compound. The Ullmann condensation reaction, which uses this compound as a starting material, is central to the production of many anthraquinone (B42736) dyes. researchgate.net

Key catalytic enhancements include:

Copper Complexes: The use of monovalent copper complexes as the catalyst system can achieve nearly 100% conversion of this compound in amination reactions. google.com This approach avoids the use of copper powder and significantly reduces byproducts from hydrolysis and debromination, thereby improving the yield and reducing the pollution load in wastewater. google.com

Supported Nanocatalysts: Novel magnetic core/shell bimetallic nanoparticles (e.g., Fe₃O₄@SiO₂-Au/Cu) have been developed as highly efficient and reusable catalysts for the Ullmann coupling of this compound. researchgate.net These nanocatalysts demonstrate high conversion rates (e.g., 97.35%) and can be easily separated from the reaction medium using a magnet, representing an attractive and cleaner production system. researchgate.net

Halogenation Catalysts: In the oleum-based synthesis route, the addition of iodine as a catalyst for the bromination step is a common practice to improve reaction efficiency. google.comgoogle.com

Strategies for High Purity this compound Production

The quality of this compound is significantly affected by the presence of byproducts, such as 1-amino-2,4-dibromoanthraquinone (B109406) and 1-amino-4-hydroxy anthraquinone. chempedia.info Several strategies have been developed to produce high-purity this compound, with reported purities and yields often exceeding 90-94%. beilstein-journals.orgresearchgate.netgoogle.com

Table 2: Modern Strategies for High-Purity this compound

| Strategy | Description | Benefit |

| Controlled Bromination Conditions | Involves the slow, portion-wise addition of a diluted bromine solution (e.g., in DMF) at controlled temperatures (e.g., room temperature). beilstein-journals.orgresearchgate.net | Ensures selective bromination at the C4 position, minimizing the formation of the 2,4-dibromo byproduct. beilstein-journals.org |

| Final-Step Bromination | An alternative synthetic pathway where the bromine atom is introduced in the final step after other desired functional groups are in place on the anthraquinone core. researchgate.net | Can lead to excellent isolated yields (>90%) and high purities by avoiding unwanted side reactions in earlier steps. researchgate.net |

| Acidity Adjustment | The sulfuric acid concentration of the reaction mixture is carefully adjusted (e.g., to 60-85%) after bromination to precipitate the this compound sulfate (B86663). google.com | Effectively reduces hard-to-remove isomers and improves the quality of the final product. google.com |

| Purification by Extraction/Precipitation | Impurities are removed by extracting them with an organic solvent or by precipitating the this compound from concentrated sulfuric acid. chempedia.info | Removes water-insoluble byproducts that negatively affect the quality of the final dyestuff. chempedia.info |

Synthesis of this compound Analogues and Substituted Anthraquinones

This compound, known chemically as 1-amino-4-bromoanthraquinone-2-sulfonic acid, serves as a pivotal intermediate in the synthesis of a wide array of anthraquinone derivatives, which are valuable in the dye industry and pharmaceutical research. beilstein-journals.orgnih.gov Strategic modifications to the this compound structure, particularly at the 2- and 4-positions of the anthraquinone core, have led to the development of novel compounds with tailored properties.

Preparation of 2-Substituted 1-Amino-4-bromoanthraquinones

The synthesis of analogues of this compound with various substituents at the 2-position expands the chemical diversity of this class of compounds, offering new precursors for dyes and potential drug candidates. beilstein-journals.orgresearchgate.net A common strategy involves the initial modification of 1-aminoanthraquinone, followed by bromination at the 4-position. beilstein-journals.orgresearchgate.net

A versatile starting material for these syntheses is 1-aminoanthraquinone, which can be converted to its 2-hydroxymethyl derivative. beilstein-journals.orgresearchgate.net This transformation is typically achieved by reacting 1-aminoanthraquinone with formaldehyde (B43269) in an alkaline medium, often with the use of sodium dithionite. beilstein-journals.org The resulting 1-amino-2-hydroxymethylanthraquinone can then be brominated to yield 1-amino-4-bromo-2-hydroxymethylanthraquinone. beilstein-journals.org

From the 2-hydroxymethyl analogue, a variety of other functional groups can be introduced. Oxidation of 1-amino-2-hydroxymethylanthraquinone under different conditions can yield the corresponding carbaldehyde, carboxylic acid, and nitrile derivatives. beilstein-journals.orgresearchgate.net Subsequent bromination of these 2-substituted 1-aminoanthraquinones using bromine in a solvent like N,N-dimethylformamide (DMF) affords the desired 1-amino-4-bromoanthraquinone analogues in high yields, often exceeding 90%. beilstein-journals.orgresearchgate.net

An alternative and efficient approach involves the direct conversion of 1-amino-4-bromo-2-hydroxymethylanthraquinone into other 2-substituted analogues, achieving yields between 85% and 100%. beilstein-journals.orgresearchgate.net For instance, the oxidation of 1-amino-4-bromo-2-hydroxymethylanthraquinone can produce 1-amino-4-bromo-9,10-dioxoanthracene-2-carbaldehyde and 1-amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid. beilstein-journals.orgresearchgate.net The nitrile derivative, 1-amino-4-bromo-9,10-dioxoanthracene-2-carbonitrile, can also be synthesized through this route. beilstein-journals.orgresearchgate.net

Table 1: Synthesis of 2-Substituted 1-Amino-4-bromoanthraquinone Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 1-Amino-2-hydroxymethylanthraquinone | Br₂, DMF, room temp | 1-Amino-4-bromo-2-hydroxymethylanthraquinone | >90 | beilstein-journals.org |

| 1-Amino-2-carbaldehydeanthraquinone | Br₂, DMF | 1-Amino-4-bromo-9,10-dioxoanthracene-2-carbaldehyde | Excellent | researchgate.net |

| 1-Amino-2-carboxyanthraquinone | Br₂, DMF | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | Excellent | researchgate.net |

| 1-Amino-2-cyanoanthraquinone | Br₂, DMF | 1-Amino-4-bromo-9,10-dioxoanthracene-2-carbonitrile | Excellent | researchgate.net |

| 1-Amino-4-bromo-2-hydroxymethylanthraquinone | Oxidation | 1-Amino-4-bromo-9,10-dioxoanthracene-2-carbaldehyde | 85-100 | beilstein-journals.orgresearchgate.net |

| 1-Amino-4-bromo-2-hydroxymethylanthraquinone | Oxidation | 1-Amino-4-bromo-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid | 85-100 | beilstein-journals.orgresearchgate.net |

The nitrile group in 1-amino-2-cyanoanthraquinone serves as a precursor for the formation of a tetrazole ring, a functional group known to be a bioisostere for carboxylic acids and present in various pharmacologically active compounds. researchgate.net The synthesis of 1-amino-2-(1H-tetrazol-5-yl)anthraquinone can be achieved by reacting the corresponding nitrile with sodium azide (B81097) and an ammonium (B1175870) salt in a suitable solvent like DMF. beilstein-journals.orgresearchgate.net

Subsequent bromination of the tetrazole-substituted anthraquinone at the 4-position yields the 1-amino-4-bromo-2-(1H-tetrazol-5-yl)anthraquinone analogue. beilstein-journals.orgresearchgate.net An alternative and often higher-yielding method involves the bromination of the pre-formed 1-amino-2-tetrazolylanthraquinone, which can also produce the desired brominated tetrazole derivative in excellent yield and purity. beilstein-journals.org

Hydroxymethyl, Carbaldehyde, Carboxylic Acid, and Nitrile Derivatives

Synthesis of 4-Substituted 9,10-Anthraquinones via this compound Derivatization

A primary application of this compound is in the synthesis of 4-substituted 9,10-anthraquinones, where the bromine atom at the 4-position is displaced by various nucleophiles. researchgate.netuniv.kiev.ua The Ullmann condensation reaction is a classical and widely employed method for this purpose, particularly for the introduction of amino groups. researchgate.netuniv.kiev.uaresearchgate.net This reaction involves treating this compound with an amine in the presence of a copper catalyst. researchgate.netuniv.kiev.ua

The Ullmann reaction conditions can be harsh, often requiring high temperatures and long reaction times, and may result in moderate yields and the formation of side products. researchgate.netresearchgate.net A common side product is the 4-hydroxy derivative, formed by the competing attack of hydroxide (B78521) ions. researchgate.net Despite these challenges, the Ullmann reaction remains a valuable tool for synthesizing a diverse range of 4-amino-substituted anthraquinone dyes. ajol.info For example, new 4-substituted 9,10-anthraquinones with amino-derivatized fragments have been successfully synthesized through the substitution of this compound with various amines. researchgate.netuniv.kiev.ua

The reaction of this compound with different amines, such as diethanolamine (B148213) and 3-aminopyridine, has been reported, leading to the corresponding 4-substituted derivatives. researchgate.net The reaction is typically carried out in hot water, with sodium bicarbonate as an acid scavenger and a mixture of copper sulfate and ferrous sulfate as catalysts. researchgate.netresearchgate.net

Table 2: Ullmann Condensation of this compound with Amines

| Amine | Product | Yield (%) | Reference |

|---|---|---|---|

| Diethanolamine | 4-(bis(2-hydroxyethyl)amino)-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | - | researchgate.net |

| 3-Aminopyridine | 1-Amino-4-(pyridin-3-ylamino)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | 14.9 | researchgate.net |

| p-Acetamidoaniline | 4-(4-acetamidophenylamino)-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | - | ajol.info |

| p-Aminophenylacetic acid | 4-(4-(carboxymethyl)phenylamino)-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | - | ajol.info |

| p-Aminobenzaldehyde | 4-(4-formylphenylamino)-1-amino-9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid | - | ajol.info |

Reaction Mechanisms and Derivatization Chemistry of Bromaminic Acid

Mechanisms of Bromine Atom Substitution at the C4-Position

The substitution of the bromine atom in bromaminic acid is facilitated by the electronic structure of the anthraquinone (B42736) core. The presence of strong electron-withdrawing groups, namely the two carbonyl groups and the sulfonic acid group at the C2-position, significantly activates the aromatic ring towards nucleophilic attack. ontosight.aimasterorganicchemistry.com This activation makes the C4-carbon electron-deficient and thus susceptible to reaction with nucleophiles.

The displacement of the C4-bromine atom can proceed via a nucleophilic aromatic substitution (SNAr) mechanism, specifically through an addition-elimination pathway. byjus.compressbooks.pub This mechanism is distinct from SN1 and SN2 reactions, as it occurs on an sp2-hybridized carbon of the aromatic ring. wikipedia.org

The SNAr reaction unfolds in two main steps:

Nucleophilic Addition: A nucleophile attacks the electron-deficient carbon atom at the C4-position, which bears the bromine leaving group. This attack breaks the aromaticity of the ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. masterorganicchemistry.comwikipedia.org The negative charge of this complex is delocalized across the anthraquinone system, with significant stabilization provided by the adjacent carbonyl group and the ortho-sulfonic acid group. masterorganicchemistry.compressbooks.pub The presence of these electron-withdrawing groups is crucial for stabilizing the intermediate, thereby lowering the activation energy of this rate-determining step. masterorganicchemistry.com

Elimination of the Leaving Group: In the second step, the aromaticity of the ring is restored by the expulsion of the bromide ion, which is a good leaving group. This results in the formation of the final substituted product. pressbooks.pub

While possible, uncatalyzed SNAr reactions with this compound often require harsh conditions or highly reactive nucleophiles. researchgate.net

To overcome the high activation barriers and harsh conditions sometimes associated with SNAr reactions, catalytic systems are frequently employed. The most significant and widely used catalytic intervention in the C4-bromine replacement of this compound involves the use of copper catalysts. researchgate.netajol.info This approach forms the basis of the Ullmann condensation reaction.

The introduction of a copper catalyst, either as elemental copper powder (Cu(0)) or as copper(I) or copper(II) salts (e.g., CuI, CuCl, CuSO₄), facilitates the substitution under much milder conditions, increases reaction rates, and often leads to higher yields of the desired product. researchgate.netajol.infoacs.org The copper catalyst is believed to coordinate to the aryl halide, activating it towards nucleophilic attack, or to form an organocopper intermediate that then reacts with the nucleophile. wikipedia.org These catalytic methods have proven superior to classical, non-catalyzed approaches, which frequently suffer from low yields and the formation of unwanted side products, such as the hydrolysis product 1-amino-4-hydroxy-9,10-dioxoanthracene-2-sulfonate. acs.org

Nucleophilic Aromatic Substitution (SNAr) Pathways

Ullmann Coupling Reactions Involving this compound

The Ullmann reaction, first reported in 1901, is a copper-catalyzed cross-coupling reaction that has become a cornerstone for forming new carbon-carbon and carbon-heteroatom bonds with aryl halides. wikipedia.orgwikipedia.org For this compound, the Ullmann condensation, specifically the copper-catalyzed C-N bond formation (a variant sometimes called the Goldberg reaction), is the most extensively used strategy for synthesizing 4-amino-substituted anthraquinone derivatives. researchgate.netwikipedia.orgmdpi.com This reaction's versatility allows for the introduction of a wide range of amino groups, leading to a vast library of dyes and biologically active compounds. beilstein-journals.orgnih.gov

The classical Ullmann condensation involves heating an aryl halide (this compound) with a nucleophile (an amine) in the presence of a stoichiometric amount of copper powder, often at high temperatures in a polar, high-boiling solvent. researchgate.netwikipedia.org Modern protocols have introduced significant improvements, such as the use of soluble copper catalysts, ligands to stabilize the copper species, and alternative energy sources like microwave irradiation. acs.orgwikipedia.orgnih.gov These advancements have led to more efficient, rapid, and versatile syntheses with better yields and milder reaction conditions. acs.orgnih.gov

The copper-catalyzed Ullmann coupling of this compound with a diverse range of primary and secondary aromatic and aliphatic amines has been extensively documented. This reaction serves as the primary route to numerous important anthraquinone acid and disperse dyes. ajol.info

Aromatic Amines: Aniline (B41778) and its derivatives are common reaction partners, yielding anilinoanthraquinones. acs.orgnih.gov These products are not only significant as dyes (e.g., Acid Blue 25) but also as lead compounds in drug discovery. acs.org

Aliphatic Amines: Various aliphatic amines, such as cyclohexylamine, are also used to create specific dye structures.

Microwave-assisted protocols have proven particularly effective, dramatically reducing reaction times from many hours to mere minutes while providing good to excellent yields. acs.orgnih.gov For instance, the synthesis of anilinoanthraquinones has been achieved in 2-20 minutes under microwave irradiation using elemental copper in a phosphate (B84403) buffer. acs.org

| Amine Reactant | Catalyst/Conditions | Reaction Time | Yield (%) | Reference |

|---|---|---|---|---|

| Aniline | Cu(0), Phosphate Buffer, 120 °C, Microwave | 15 min | 99% | acs.org |

| p-Toluidine | Cu(0), Phosphate Buffer, 120 °C, Microwave | 10 min | 99% | acs.org |

| p-Acetamidoaniline | CuCl, Na₂CO₃, H₂O, 80-90 °C, Reflux | 3 h | - | ajol.info |

| p-Aminophenylacetic acid | CuCl, Na₂CO₃, H₂O, 80-90 °C, Reflux | 3 h | - | ajol.info |

| Cyclohexylamine | Cu catalyst, Na₂CO₃, 100 °C | 2-6 h | - |

The Ullmann condensation is not limited to simple amines; it is also effective for heterocyclic amines, which are important building blocks for specialized dyes and functional materials.

Imidazole (B134444): The reaction of this compound with imidazole, catalyzed by a copper salt, produces 1-amino-4-(imidazolyl)anthraquinone-2-sulfonic acid. orientjchem.org This intermediate is a precursor to a novel series of acid anthraquinone dyes. orientjchem.orgresearchgate.net The reaction is a key step in creating chromophores that yield violet shades with high light fastness. orientjchem.org A variation of the Ullmann reaction involving imidazole has also been shown to be effective in ionic liquids with L-proline as a co-catalyst. wikipedia.org

N-Methylpiperazine: The coupling of aryl halides with more sterically hindered secondary amines like N-methylpiperazine can be more challenging. Studies have shown that while the reaction is possible, it may result in incomplete conversion and lower yields (e.g., 53-59%) under conditions that are effective for less bulky amines. mdpi.com In one report, the displacement of a chlorine atom on a different scaffold with N-methylpiperazine was achieved in 68% yield after 1 hour under microwave irradiation, suggesting that optimized conditions can facilitate the reaction. epdf.pub

Copper-Catalyzed Ullmann Condensation with Amines

Microwave-Assisted Ullmann Coupling Methodologies

The Ullmann condensation, a copper-catalyzed nucleophilic aromatic substitution, is a fundamental reaction for forming carbon-nitrogen (C-N) bonds. Traditional methods, however, often require harsh conditions, long reaction times, and high temperatures. The advent of microwave-assisted organic synthesis has provided a rapid, efficient, and generally applicable alternative for the Ullmann coupling of this compound with various amines. nih.govacs.orgnih.govresearchgate.net This methodology significantly reduces reaction times from hours to mere minutes and often results in higher yields of the desired anilinoanthraquinone derivatives. acs.orgnih.gov

Research has demonstrated that microwave irradiation in the presence of a suitable copper catalyst and a buffer system offers a superior protocol for this transformation. acs.orgnih.govacs.org The synthesis of various anilinoanthraquinones is typically achieved by reacting this compound (1-amino-4-bromoanthraquinone-2-sulfonic acid) with a range of alkyl or aryl amines in a phosphate buffer. nih.govacs.orgnih.govacs.org Elemental copper (Cu⁰) is frequently used as the catalyst, proving effective for the synthesis of numerous biologically active compounds and dye precursors. nih.govacs.orgnih.govacs.org

Systematic studies have been conducted to optimize the reaction conditions, including the choice of copper catalyst and the pH of the reaction medium. For instance, in the coupling of this compound with aniline to produce Acid Blue 25, various copper catalysts (Cu⁰, Cu₂O, CuSO₄) were tested across a range of pH values in a sodium phosphate buffer. mdpi.com These investigations revealed that both the catalyst's oxidation state and the buffer's pH play a crucial role in the reaction's efficiency and regioselectivity, especially when dealing with substrates containing multiple amino groups. mdpi.com The use of microwave heating at temperatures between 80-120 °C can lead to good or excellent isolated yields (often >75%) within 2 to 20 minutes. acs.orgnih.govmdpi.com This rapid and efficient protocol has expanded the accessibility of anilinoanthraquinone derivatives, including some that were previously difficult to synthesize. acs.orgnih.gov

Table 1: Microwave-Assisted Ullmann Coupling of this compound with Various Amines

| Amine Reactant | Catalyst | Solvent/Medium | Reaction Time (min) | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aniline Derivatives | Cu(0) | Phosphate Buffer | 2-20 | 80-120 | Good to Excellent | acs.orgnih.gov |

| Aniline | Cu(0), Cu₂O, CuSO₄ | Sodium Phosphate Buffer | 5-150 | 120 | >75% (with CuSO₄) | mdpi.com |

| Alkyl/Aryl Amines | Cu(0) | Phosphate Buffer | 2-20 | 120 | Not specified | nih.govacs.org |

| 2,5-Diaminobenzene sulfonic acid | Cu, Cu₂O, CuSO₄ | Buffer Mixtures | 5-10 | 120 | Up to 100% conversion | mdpi.com |

Diazotization and Coupling Reactions of this compound Derivatives

Derivatives of this compound, particularly those where the bromine atom has been substituted via reactions like the Ullmann condensation, can be further functionalized through diazotization of the primary amino group. The resulting diazonium salt is a versatile intermediate that readily participates in azo coupling reactions to produce a wide array of brightly colored dyes.

The process involves treating an aminoanthraquinone derivative, synthesized from this compound, with a diazotizing agent, typically nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures. researchgate.netenvironmentclearance.nic.in The resulting anthraquinone diazonium salt is then reacted with a suitable coupling component.

Coupling with Naphthalene-Based Components

Naphthalene-based compounds, especially those containing electron-donating groups like hydroxyl (-OH) or amino (-NH₂) groups, are excellent coupling partners for anthraquinone diazonium salts. These reactions lead to the formation of novel acid dyes with extended chromophoric systems, often resulting in orange to violet shades with good fastness properties. researchgate.net

For example, a derivative such as 1-amino-4-(2-amino pyridinyl)anthraquinone-2-sulfonic acid, which is produced by the condensation of this compound with 2-aminopyridine, can be diazotized. researchgate.net The subsequent coupling of this diazonium salt with various naphthalene-based acid coupling components yields a new series of acid anthraquinone dyes. researchgate.net Similarly, condensing this compound with imidazole, followed by diazotization and coupling with naphthalene (B1677914) derivatives, also produces novel acid dyes. researchgate.net Another example involves the diazotization of bromamine (B89241) acid itself, followed by coupling with H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), a common naphthalene-based coupling component in dye synthesis. environmentclearance.nic.in The reaction with naphthalen-2-ol (beta-naphthol) is also a typical coupling reaction, where the diazonium salt reacts with naphthalen-2-ol dissolved in sodium hydroxide (B78521) solution to form an intensely colored azo compound. chemguide.co.uk

These coupling reactions are generally performed under controlled pH conditions. The diazonium ion acts as a weak electrophile and attacks the electron-rich naphthalene ring, typically at a position ortho or para to an activating group, to form a stable azo bridge (-N=N-), linking the anthraquinone and naphthalene moieties.

Table 2: Examples of Naphthalene-Based Coupling Components for Diazotized this compound Derivatives

| Diazotized Intermediate Source | Naphthalene-Based Coupling Component | Resulting Product Class | Reference |

|---|---|---|---|

| 1-amino-4-(2-amino pyridinyl)anthraquinone-2-sulfonic acid | Various naphthalene-based acid components | Acid Anthraquinone Dyes | researchgate.net |

| 1-amino-4-(imidazolyl)anthraquinone-2-sulfonic acid | Various naphthalene-based acid components | Acid Anthraquinone Dyes | researchgate.net |

| Bromamine acid | H-acid | Azo Dye Intermediate | environmentclearance.nic.in |

| Benzenediazonium chloride (general example) | Naphthalen-2-ol | Azo Compound | chemguide.co.uk |

Grafting and Polymerization Strategies with this compound Derivatives

To enhance properties such as water solubility, biocompatibility, and color fastness, and to reduce migration in various applications, this compound and its derivatives can be chemically bound to polymeric backbones. rsc.org Grafting these chromophores onto suitable polymer carriers results in the formation of polymeric dyes, which combine the characteristics of both the dye and the polymer. rsc.org

Synthesis of Polymeric Dyes via Grafting onto Carriers (e.g., O-carboxymethyl chitosan)

O-carboxymethyl chitosan (B1678972) (O-CMCS) is an excellent carrier for creating polymeric dyes due to its good water solubility, biocompatibility, and the presence of reactive functional groups. rsc.orgrsc.org The synthesis of polymeric dyes can be achieved by grafting brominated anthraquinone derivatives, including this compound, onto the O-CMCS backbone through an Ullmann condensation reaction. rsc.orgrsc.orgresearchgate.net

The general procedure involves dissolving O-CMCS in water and adjusting the pH to be alkaline (e.g., pH 10-10.5 with sodium carbonate solution). rsc.org An aqueous solution of the brominated anthraquinone derivative (like this compound) is then added. rsc.org The reaction is carried out at elevated temperatures (e.g., 90-100°C) in the presence of a copper catalyst system, such as copper sulfate (B86663) and stannous chloride. rsc.org The bromine atom on the anthraquinone ring is displaced by a nucleophilic group on the chitosan derivative (likely an amino group), forming a stable covalent bond and grafting the dye molecule onto the polymer chain. rsc.orgrsc.org

The resulting polymeric dyes are then purified, often through filtration and dialysis, to remove unreacted starting materials. rsc.org Characterization using techniques like FT-IR spectroscopy, elemental analysis, and differential scanning calorimetry (DSC) can confirm the successful grafting of the anthraquinone derivatives onto the O-carboxymethyl chitosan. rsc.orgrsc.orgresearchgate.net Studies have reported achieving grafting degrees ranging from 0.66 to 1.14 mmol of dye per gram of the polymer carrier. rsc.orgresearchgate.net

Table 3: Synthesis of Polymeric Dyes via Grafting of this compound onto O-carboxymethyl chitosan

| Polymeric Dye | Brominated Reactant | Carrier | Reaction Type | Catalyst System | Grafting Degree (mmol/g) | Reference |

|---|---|---|---|---|---|---|

| Polymeric dye-1 | This compound | O-carboxymethyl chitosan | Ullmann condensation | Copper sulphate / Stannous chloride | 0.66 | rsc.org |

| Polymeric dye-2 | 1-methylamino-4-bromoanthraquinone | O-carboxymethyl chitosan | Ullmann condensation | Not Specified | 1.14 | rsc.orgresearchgate.net |

| Polymeric dye-3 | 1-amino-2-methyl-4-bromoanthraquinone | O-carboxymethyl chitosan | Ullmann condensation | Not Specified | 0.93 | rsc.orgresearchgate.net |

| Polymeric dye-4 | 1-amino-2,4-dibromo-anthraquinone | O-carboxymethyl chitosan | Ullmann condensation | Not Specified | 1.01 | rsc.orgresearchgate.net |

Advanced Spectroscopic and Analytical Characterization of Bromaminic Acid and Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy is a critical tool for identifying the functional groups present within a molecule. By analyzing the absorption of infrared radiation, which excites molecular vibrations, specific structural features of bromaminic acid and its derivatives can be confirmed.

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FT-IR) spectroscopy provides detailed information about the covalent bonding and functional groups in a molecule. For this compound and its derivatives, FT-IR spectra reveal characteristic absorption bands that confirm the presence of its key structural components. The anthraquinone (B42736) core, amino group, sulfonic acid group, and carbon-bromine bond each have distinct vibrational frequencies.

Research on 8-aminoceramidone dyes, which are derivatives of this compound, shows common spectral features. These include N-H stretching vibrations typically observed in the range of 3000-3500 cm⁻¹. The symmetric and asymmetric stretching of the sulfonate group (SO₂) produces strong bands between 1000-1300 cm⁻¹. Specifically, a peak around 1180 cm⁻¹ is attributed to the S=O stretching. The C-Br stretching vibration is found in the 600-700 cm⁻¹ region. Furthermore, the carbonyl (C=O) groups of the anthraquinone skeleton, along with any C=N stretches in certain derivatives, give rise to absorptions in the 1600-1700 cm⁻¹ range. In derivatives of this compound coupled with other molecules, such as cellulose, additional peaks corresponding to the new functional groups, like -OH absorption bands and ether linkages, will also be present. researchgate.net

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| Amino (N-H) | Stretching | 3000 - 3500 | |

| Carbonyl (C=O) / Imine (C=N) | Stretching | 1600 - 1700 | |

| Sulfonate (S=O) | Asymmetric & Symmetric Stretching | 1000 - 1300 | |

| Carbon-Bromine (C-Br) | Stretching | 600 - 700 |

Electronic Absorption Spectroscopy

Electronic absorption spectroscopy, particularly in the ultraviolet-visible range, is employed to study the electronic transitions within molecules. This technique is especially useful for analyzing compounds like this compound, which contain chromophores—parts of a molecule that absorb light in the UV-Vis region. libretexts.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis and Electronic Transitions

The absorption of UV or visible light by a molecule promotes an electron from a lower energy molecular orbital to a higher energy one. libretexts.org In organic molecules, these absorptions are often restricted to chromophores, which typically contain valence electrons with low excitation energy. shu.ac.uk For this compound and its derivatives, the extensive conjugated π-system of the anthraquinone core acts as a primary chromophore. libretexts.org

The electronic spectra of these compounds are characterized by the wavelength of maximum absorbance (λ_max), which corresponds to specific electronic transitions, such as π→π* and n→π. azooptics.comuzh.ch The π→π transitions, which involve the promotion of an electron from a π bonding orbital to a π antibonding orbital, are common in conjugated systems and are typically strong. uzh.ch The n→π* transitions involve non-bonding electrons, such as the lone pairs on oxygen or nitrogen atoms, being excited to a π antibonding orbital. uzh.ch

Studies have reported the λ_max for this compound sodium salt to be 488 nm. researchgate.net The position of λ_max can shift depending on the substituents attached to the anthraquinone core. For instance, derivatives formed by reacting this compound can show significant shifts in their absorption maxima; one such derivative exhibited a peak at 460 nm, while another showed peaks at 483 nm. researchgate.net These shifts provide valuable information about how different functional groups alter the electronic structure of the molecule.

| Compound | λ_max (nm) | Reference |

|---|---|---|

| This compound Sodium Salt | 488 | researchgate.net |

| 1-Amino-4-bromo-2-(hydroxymethyl)anthraquinone | 480 | researchgate.net |

| 1-Amino-4-bromoanthraquinone-2-carbaldehyde | 506 | researchgate.net |

| BAPDCA (this compound Derivative) | 460 | researchgate.net |

| BAPDEC (this compound Derivative) | 483 | researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the detailed structure of a molecule in solution. slideshare.net By probing the magnetic properties of atomic nuclei, primarily ¹H (protons) and ¹³C, NMR provides information about the chemical environment, connectivity, and spatial arrangement of atoms. slideshare.netuniv.kiev.ua

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Elucidation

¹H NMR spectroscopy provides information on the number of different types of protons in a molecule and their electronic environments. libretexts.org The chemical shift of a proton signal indicates its degree of shielding, which is influenced by neighboring atoms and functional groups. In derivatives of this compound, the aromatic protons on the anthraquinone ring system give characteristic signals in the downfield region of the spectrum. For example, in a derivative of this compound condensed with 1,4-phenylenediamine (PD), the aromatic protons of the anthraquinone segment appeared at 8.3 ppm, while the protons of the phenylenediamine portion were observed at 7.8 ppm. researchgate.net The integration of the peak areas corresponds to the relative number of protons, and the splitting patterns (multiplicity) reveal information about adjacent protons, further aiding in the structural assignment. libretexts.org

| Proton Environment | Chemical Shift (δ, ppm) | Reference |

|---|---|---|

| Aromatic Protons (Anthraquinone segment) | 8.3 | researchgate.net |

| Aromatic Protons (Phenylenediamine portion) | 7.8 | researchgate.net |

| Other prominent signals | 5.0, 4.8, 4.1, 3.3, 3.0 | researchgate.net |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) for Carbon Skeleton Characterization

While ¹H NMR provides information about the protons, ¹³C NMR spectroscopy gives direct insight into the carbon framework of a molecule. bhu.ac.in Each non-equivalent carbon atom in the structure produces a distinct signal, allowing for the characterization of the entire carbon skeleton. The chemical shift range in ¹³C NMR is much wider than in ¹H NMR (typically 0-220 ppm), which minimizes signal overlap even in complex molecules. hw.ac.uk

The chemical shifts in the ¹³C NMR spectrum of this compound and its derivatives are indicative of the carbon type. Aliphatic carbons resonate at higher fields (lower ppm), while aromatic and alkene carbons appear further downfield. bhu.ac.in Carbonyl carbons, such as those in the anthraquinone quinone system, are found at the lowest field (highest ppm values), often in the 165-220 ppm range. hw.ac.uk The structures of newly synthesized derivatives of this compound are routinely confirmed using ¹³C NMR spectroscopy, along with other techniques, to verify the carbon skeleton and the successful introduction of new substituents. univ.kiev.uabeilstein-journals.org

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical tool for determining the molecular weight and structure of molecules. When coupled with a separation technique like liquid chromatography, it becomes an indispensable method for the analysis of complex mixtures, purity assessment, and identity confirmation.

Liquid chromatography-mass spectrometry (LC-MS) is a cornerstone technique for the analysis of this compound and other anthraquinone dyes. nih.govresearchgate.net It combines the high separation power of high-performance liquid chromatography (HPLC) with the sensitive and selective detection capabilities of mass spectrometry. This combination is particularly effective for identifying dye components and their degradation products in various samples, including historical textiles and industrial wastewater. nih.govmorana-rtd.comcore.ac.uk

In a typical LC-MS analysis, the sample is first injected into an HPLC system where individual components are separated on a chromatographic column. The separated components then enter the mass spectrometer, where they are ionized and their mass-to-charge ratios (m/z) are measured. For anthraquinone sulfonic acids like this compound, reversed-phase HPLC is commonly employed, often with a mobile phase containing an organic modifier (like acetonitrile (B52724) or methanol) and an aqueous component with an acid (such as formic acid) to ensure good peak shape and ionization efficiency. nih.govmdpi.com

The identity of this compound can be confirmed by comparing its retention time and the measured m/z of its molecular ion with that of a reference standard. Purity is assessed by integrating the peak area of the main compound relative to the total area of all detected peaks in the chromatogram. The high sensitivity of MS allows for the detection of trace-level impurities that may not be visible with other detectors like UV-Vis. nih.gov

| Analyte Type | LC Column | Mobile Phase Example | Ionization Mode | Key m/z Values Detected |

|---|---|---|---|---|

| Anthraquinone Dyes | Phenyl Column | Gradient of acetonitrile and water with formic acid | Negative ESI | [M-H]⁻ |

| Red Anthraquinoids | C18 Reversed-Phase | Methanol/water/formic acid | Negative/Positive ESI | [M-H]⁻, [M-H-44]⁻ |

| Organic Acids | Porous Graphitic Carbon | 10% acetonitrile in 0.01% NaOH | Negative ESI | [M-H]⁻ |

Electrospray ionization (ESI) is the most common ionization technique used in the LC-MS analysis of polar and thermally labile compounds like this compound. mdpi.com ESI is a soft ionization method that typically generates intact molecular ions or quasi-molecular ions, making it ideal for accurate molecular weight determination. core.ac.uk

For this compound, which possesses both an acidic sulfonic acid group and a basic amino group, ESI can be operated in either negative or positive ion mode.

Negative Ion Mode (ESI-): In this mode, deprotonation occurs, primarily at the highly acidic sulfonic acid group. The most prominent ion observed is the deprotonated molecule, [M-H]⁻. For this compound (C₁₄H₈BrNO₅S, MW ≈ 382.2 g/mol ), this would correspond to an ion at m/z 381. Further fragmentation can lead to the loss of SO₃ (80 Da), giving a fragment at m/z 301.

Positive Ion Mode (ESI+): In this mode, protonation can occur, typically at the amino group, yielding the protonated molecule, [M+H]⁺, at m/z 383.

Tandem mass spectrometry (MS/MS) experiments, where a specific ion is selected and fragmented, can provide further structural confirmation by analyzing the resulting fragmentation patterns. mdpi.com The fragmentation of the anthraquinone skeleton is characteristic and helps in the unequivocal identification of the compound class. nih.gov

| Ion Type | Formula | Calculated m/z | Ionization Mode |

|---|---|---|---|

| Deprotonated Molecule | [C₁₄H₇BrNO₅S]⁻ | ~381.9 | Negative (ESI-) |

| Protonated Molecule | [C₁₄H₉BrNO₅S]⁺ | ~383.9 | Positive (ESI+) |

Liquid Chromatography-Mass Spectrometry (LC-MS) for Purity and Identity Confirmation

Solid-State Characterization Methods for Related Compounds

Solid-state characterization techniques are crucial for understanding the macroscopic properties of materials, which are dictated by their microscopic and surface-level structures. For this compound derivatives, these methods elucidate crystal packing, polymorphism, and surface chemistry.

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional atomic arrangement in crystalline solids. By analyzing the diffraction pattern produced when X-rays interact with a crystalline material, one can determine its crystal structure, including unit cell dimensions, space group, and atomic positions. researchgate.netnih.gov

For anthraquinone derivatives, single-crystal XRD has confirmed the planarity of the anthraquinone core, which is often stabilized by intramolecular hydrogen bonds. rsc.org The substituent groups influence the molecular packing in the crystal lattice, which in turn affects properties like color and solubility. scilit.com Powder XRD (PXRD) is used to identify crystalline phases, assess sample crystallinity, and detect different polymorphic forms. For instance, PXRD has been used to characterize hydrotalcites intercalated with anthraquinone sulfonates and to study catalysts used in the amination of this compound. nih.govcapes.gov.br The analysis of these materials confirms their crystalline nature and provides information about interlayer spacing or the successful incorporation of catalytic nanoparticles. capes.gov.brresearchgate.net

| Compound Feature | Crystal System | Space Group | Key Structural Feature |

|---|---|---|---|

| Acylated diamino-9,10-anthraquinone | Monoclinic | P2₁/c | Planar conformation due to bifurcated hydrogen bonds |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical (oxidation) states of atoms within the top few nanometers of a material's surface. frontiersin.org This is particularly useful for studying dyed textiles, functionalized surfaces, and catalysts. nottingham.ac.ukmdpi.com

In an XPS experiment, the sample is irradiated with X-rays, causing the emission of core-level electrons. The kinetic energy of these photoelectrons is measured, from which their binding energy can be calculated. The binding energy is characteristic of the element and its chemical environment.

For a compound like this compound, XPS can:

Confirm Elemental Composition: Survey scans will show peaks for all expected elements: Carbon (C), Oxygen (O), Nitrogen (N), Bromine (Br), and Sulfur (S). nih.govresearchgate.net

Determine Chemical States: High-resolution scans of individual elemental regions provide detailed chemical information. For example, the C 1s spectrum can be deconvoluted into components corresponding to C-C/C-H, C-N, C-S, C-Br, and C=O bonds. rsc.orgchemrxiv.org The N 1s spectrum confirms the presence of the amino group, while the S 2p spectrum characterizes the sulfonic acid group. The Br 3d spectrum confirms the presence of the bromo-substituent. nih.govrsc.org XPS is a powerful tool for verifying surface modification and studying the interaction of dyes with substrates. acs.orgacs.org

| Element/Orbital | Functional Group | Approximate Binding Energy (eV) |

|---|---|---|

| C 1s | C-C, C-H (Aromatic) | ~284.8 |

| C 1s | C-N, C-O | ~286.2 |

| C 1s | C=O (Quinone) | ~287.6 - 288.5 |

| N 1s | -NH₂ | ~400.0 |

| O 1s | C=O, S=O | ~531.5 - 532.5 |

| S 2p | -SO₃H | ~168.0 - 169.0 |

Note: Binding energies are approximate and can vary based on the specific chemical environment, instrument calibration, and charge referencing. Data compiled from related studies. mdpi.comrsc.orgchemrxiv.orgacs.org

X-ray Diffraction (XRD) for Crystalline Structure Analysis

Electrochemical Characterization Techniques

Electrochemical techniques, such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV), are used to investigate the redox properties of electroactive molecules like this compound. electrochemsci.org The anthraquinone core is inherently redox-active, capable of undergoing reversible two-electron, two-proton reduction to the corresponding hydroquinone (B1673460). core.ac.uk

Cyclic voltammetry involves scanning the potential of an electrode in a solution containing the analyte and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and electrochemical reversibility of the processes. For anthraquinone dyes, CV typically reveals one or more redox couples. tandfonline.comtandfonline.com The potential at which these redox events occur is highly dependent on the substituents attached to the anthraquinone ring and the pH of the solution. electrochemsci.org

Studies on halogenated dehydroamino acids have shown that halogen substituents shift the reduction peak to higher potentials compared to non-halogenated derivatives. nih.gov Similarly, the electron-withdrawing sulfonic acid group and the bromine atom in this compound are expected to influence its redox potential compared to unsubstituted 1-aminoanthraquinone (B167232). These techniques are essential for applications where the redox behavior is critical, such as in the development of electrochemical sensors or electro-Fenton systems for wastewater treatment. acs.orgresearchgate.net Electrochemical impedance spectroscopy (EIS) can also be used to probe the kinetics of electron transfer and processes occurring at the electrode-solution interface, as has been done in studies involving the amination of this compound. nih.gov

| Compound | Technique | Medium | Redox Process | Potential Range (V vs. ref) |

|---|---|---|---|---|

| Reactive Blue 19 (anthraquinone derivative) | Cyclic Voltammetry | pH 2.0 | Quinone/Hydroquinone Reduction | -0.2 to -0.65 (vs Ag/AgCl) |

| Alizarin (B75676) Red S | Cyclic Voltammetry | pH 7.0 | Redox Couple | -0.5 to -0.7 (vs SCE) |

| Solvent Dyes (anthraquinone-based) | Cyclic Voltammetry | Non-aqueous | Multiple Redox Processes | 0 to 2.0 (vs Pt) |

Note: Potentials are indicative and highly dependent on experimental conditions (pH, solvent, scan rate, electrode). Data compiled from related studies. electrochemsci.orgcore.ac.uktandfonline.com

Electrochemical Impedance Spectroscopy (EIS) in Reaction Mechanism Studies

Electrochemical Impedance Spectroscopy (EIS) is a powerful, non-intrusive technique used to investigate the kinetics and mechanisms of electrochemical and corrosion processes. gamry.compineresearch.com By applying a small amplitude AC voltage or current signal over a wide range of frequencies, the impedance response of the system can be measured. pineresearch.comacs.org This allows for the deconvolution of various electrochemical processes occurring at the electrode-electrolyte interface, each with a characteristic time constant. acs.org In the context of organic synthesis, EIS provides valuable insights into reaction pathways, particularly for reactions involving electroactive species or significant changes in the electrical properties of the reaction medium.

For a compound like this compound, which belongs to the family of anthraquinone dyes, its derivatives can be involved in various reactions such as sulfonation, amination, or condensation to produce a wide array of reactive dyes. These reactions inherently alter the electronic environment of the molecule and the composition of the solution, which in turn affects the electrochemical interface.

The analysis of EIS data is often performed by fitting the experimental data to an equivalent electrical circuit model. gamry.com A common model is the Randles circuit, which includes the solution resistance (Rs), the double-layer capacitance (Cdl), the charge-transfer resistance (Rct), and often a Warburg element (W) to account for diffusion processes. gamry.comnih.gov

Charge-Transfer Resistance (Rct): This parameter is inversely proportional to the rate of the electrochemical reaction at the electrode surface. A high Rct indicates a slow charge transfer process, while a low Rct suggests a fast reaction. gamry.com During a chemical reaction, changes in the concentration of reactants and products, as well as the formation of intermediates, will lead to a change in the Rct.

Double-Layer Capacitance (Cdl): This represents the capacitance of the electrical double layer that forms at the electrode-electrolyte interface. Changes in the molecular structure, adsorption of species onto the electrode surface, and variations in the ionic concentration of the solution can all affect the Cdl.

Solution Resistance (Rs): This is the resistance of the electrolyte solution between the working and reference electrodes. While not directly related to the reaction mechanism at the electrode, significant changes in Rs can indicate changes in the bulk properties of the solution, such as the consumption or generation of ionic species.

By monitoring the evolution of these parameters over the course of a reaction, one can gain a deeper understanding of the underlying mechanism. For instance, in a hypothetical reaction where a derivative of this compound is undergoing amination, the initial EIS spectrum would be characteristic of the starting material in the electrolyte. As the amination reaction proceeds, the introduction of the amine and the subsequent formation of the aminated product would alter the composition at the electrode interface. This would likely lead to a decrease in the charge-transfer resistance if the product is more electroactive than the reactant, or an increase if the product passivates the electrode surface.

Hypothetical Research Findings for a this compound Derivative Reaction

To illustrate the application of EIS in studying the reaction mechanism of a this compound derivative, consider a hypothetical sulfonation reaction. The progress of this reaction could be monitored by taking EIS measurements at regular intervals. The resulting data, when fitted to an equivalent circuit, would provide the kinetic parameters.

A typical Nyquist plot for such a system would show a semicircle, where the diameter corresponds to the charge-transfer resistance. gamry.com As the reaction progresses, the size of this semicircle would change, reflecting the changing rate of the interfacial charge transfer process.

Below is a hypothetical data table summarizing the findings from such an EIS study.

Table 1: Hypothetical EIS Data for the Sulfonation of a this compound Derivative

| Reaction Time (minutes) | Charge-Transfer Resistance (Rct) (Ω) | Double-Layer Capacitance (Cdl) (µF) | Solution Resistance (Rs) (Ω) |

|---|---|---|---|

| 0 | 1500 | 25 | 50 |

| 30 | 1250 | 28 | 52 |

| 60 | 980 | 32 | 55 |

| 90 | 750 | 35 | 58 |

| 120 | 600 | 38 | 60 |

| 150 | 580 | 39 | 61 |

| 180 | 575 | 39 | 61 |

From the interactive data table above, the following observations can be made:

The Charge-Transfer Resistance (Rct) progressively decreases over time. This suggests that the product of the sulfonation reaction is more easily oxidized or reduced at the electrode surface than the initial this compound derivative, or that the reaction mechanism involves the formation of more electroactive intermediates. The rate of decrease in Rct is faster at the beginning of the reaction and slows down as the reactants are consumed, which is typical for reaction kinetics.

The Double-Layer Capacitance (Cdl) shows a corresponding increase. This could be attributed to a change in the dielectric properties of the interface or a change in the thickness of the electrical double layer due to the adsorption of the sulfonated product, which may be more polar than the reactant.

The Solution Resistance (Rs) exhibits a slight increase, which could be due to changes in the ionic strength or mobility of ions in the bulk solution as the reaction proceeds.

Environmental Chemistry and Degradation Studies of Bromaminic Acid

Challenges in Bromaminic Acid Wastewater Treatment

Wastewater generated from the production and application of dyes containing this compound is characterized by high chemical oxygen demand (COD), intense color, and the presence of refractory organic compounds. The primary challenge in treating such effluent lies in the inherent stability of the this compound molecule.

This compound is known to be an important dye intermediate that is difficult to biodegrade. deswater.comtandfonline.com Its resistance to microbial degradation stems from its stable anthraquinone (B42736) structure and its biotoxicity, which can inhibit the metabolic activity of microorganisms in conventional biological treatment systems like activated sludge processes. researchgate.netresearchgate.net Traditional biological methods are often insufficient for effectively treating wastewater containing this compound. researchgate.net This recalcitrance necessitates the development and application of more robust treatment methods to break down the molecule into less harmful substances.

Advanced Oxidation Processes (AOPs) for this compound Removal

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the in-situ generation of highly reactive oxygen species (ROS), most notably the hydroxyl radical (•OH). deswater.com These radicals are powerful, non-selective oxidizing agents capable of degrading a wide range of persistent organic pollutants, including this compound. deswater.comijcce.ac.ir Various AOPs have been investigated for their efficacy in treating this compound-laden wastewater. researchgate.net

The Fenton and Electro-Fenton processes are effective AOPs for degrading this compound. deswater.com Both systems utilize the reaction between hydrogen peroxide (H₂O₂) and iron ions to produce hydroxyl radicals. deswater.com

In the conventional Fenton system , the degradation of this compound occurs in two distinct phases. Initially, the this compound is rapidly converted to its hydroquinone (B1673460) form (BAH). This is followed by the oxidation of BAH by the hydroxyl radicals. deswater.comtandfonline.com

The Electro-Fenton system offers the advantage of in-situ generation of H₂O₂ and regeneration of Fe²⁺ ions, making the process more sustainable. deswater.com In this system, the hydroquinone intermediate (BAH) does not accumulate during the degradation process, indicating a more direct and efficient oxidation pathway. deswater.comtandfonline.com The Fenton reaction is the primary mechanism of degradation within the Electro-Fenton system. deswater.com

Table 1: Comparison of Fenton and Electro-Fenton Degradation of this compound

| Feature | Fenton System | Electro-Fenton System | Reference |

|---|---|---|---|

| Degradation Pathway | Two-phase: BA ➔ BAH ➔ Oxidation | Direct oxidation, no BAH accumulation | deswater.com, tandfonline.com |

| Primary Reaction | Ternary complex formation followed by •OH oxidation | Fenton reaction with in-situ generated reagents | deswater.com |

| Intermediate Accumulation | Yes (BAH accumulates initially) | No | deswater.com, tandfonline.com |

Photocatalysis is an AOP that uses a semiconductor catalyst, typically titanium dioxide (TiO₂), and a light source (like UV) to generate hydroxyl radicals. While research on photocatalytic degradation of this compound itself is specific, studies on similar dye intermediates show the potential of this technology. For instance, novel composite catalysts are being developed to enhance photocatalytic efficiency.

Composites such as TiO₂/SiO₂/Fe₃O₄ are designed to improve catalyst performance and recovery. The Fe₃O₄ (magnetite) core allows for easy magnetic separation of the catalyst from the treated water. researchgate.net The SiO₂ (silica) shell provides stability and a high surface area for the deposition of the active photocatalyst, TiO₂. researchgate.net Such composite materials can offer enhanced catalytic activity and reusability, making the treatment process more economically viable and attractive for industrial applications. researchgate.net

A Membrane Bioreactor (MBR) combines a biological degradation process, such as activated sludge, with a membrane filtration system. sigmadafclarifiers.comepa.gov This integration allows for a higher concentration of biomass in the reactor, leading to more efficient biological treatment in a smaller footprint compared to conventional systems. epa.gov

For this compound wastewater, MBRs have shown significant promise. Studies have demonstrated that MBRs can achieve high removal efficiencies for both color and COD. nih.govnih.gov In some cases, the MBR is bioaugmented with specific microbial strains, such as Sphingomonas xenophaga, which have a high capacity for degrading this compound. researchgate.netnih.gov This bioaugmentation can accelerate the startup of the MBR and help maintain a stable and robust treatment performance. researchgate.net A combined system of an augmented MBR followed by photocatalysis and ozonation has been shown to achieve over 90% color and total organic carbon removal. nih.gov

Table 2: Performance of a Bioaugmented MBR for this compound Treatment

| Parameter | Removal Efficiency | Reference |

|---|---|---|

| Color Removal | > 90% | nih.gov, nih.gov |

| COD Removal | > 50% | researchgate.net, nih.gov, nih.gov |

Nanoscale zero-valent iron (nZVI) has emerged as a highly reactive material for the in-situ remediation of contaminated water. mdpi.com Due to its strong reducing power, small particle size, and large surface area, nZVI can effectively degrade various organic pollutants. mdpi.comscience.gov

The application of nZVI for this compound degradation has proven to be highly effective. iwaponline.com To overcome issues like agglomeration and to improve stability, nZVI is often supported on carrier materials. mdpi.commdpi.com Sepiolite, a natural clay mineral, has been successfully used as a support for nZVI. iwaponline.comiwaponline.com This supported nZVI is more stable in air, has better dispersibility in water, and exhibits high activity in degrading this compound. iwaponline.comiwaponline.com Research has shown that sepiolite-supported nZVI can achieve very high decolorization rates in acidic conditions. iwaponline.comiwaponline.com

Table 3: Degradation of this compound using Sepiolite-Supported nZVI

| Parameter | Value | Condition | Reference |

|---|---|---|---|

| Optimal nZVI:Sepiolite Ratio | 1.12:1 | Preparation pH 7 | iwaponline.com, iwaponline.com |

| Decolorization Efficiency | up to 98% | 2 g/L dosage, acidic pH, 1,000 mg/L initial concentration | iwaponline.com, iwaponline.com |

| nZVI Dosage Effect | 84% to 95% | Dosage increase from 0.5 to 3 g/L | iwaponline.com |

Boron-Doped Diamond (BDD) Electrode Technology

Electrochemical advanced oxidation processes (EAOPs) using Boron-Doped Diamond (BDD) electrodes are recognized as a highly effective technology for treating wastewater containing refractory organic pollutants like this compound. researchgate.netfrontiersin.org BDD electrodes possess exceptional physical, chemical, and electrochemical stability, a wide potential window, and a high overpotential for the oxygen evolution reaction, which allows for the efficient generation of powerful oxidizing agents, primarily hydroxyl radicals (•OH). frontiersin.orggecarbon.org